molecular formula C22H43NO4 B1623216 [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide CAS No. 40716-42-5

[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide

Cat. No.: B1623216
CAS No.: 40716-42-5
M. Wt: 385.6 g/mol
InChI Key: PDVQCPFKYPYROG-ZDKIGPTLSA-N
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Description

[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group and two hydroxyethyl groups attached to an octadecenamide backbone. Its specific stereochemistry is denoted by the (9Z,12R) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide typically involves the reaction of ricinoleic acid with diethanolamine. The process includes the following steps:

    Esterification: Ricinoleic acid is esterified with ethanol to form ethyl ricinoleate.

    Amidation: Ethyl ricinoleate is then reacted with diethanolamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification and amidation processes, utilizing catalysts to enhance reaction rates and yields. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the octadecenamide backbone can be reduced to form saturated amides.

    Substitution: The hydroxyethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted amides with different functional groups.

Scientific Research Applications

[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide has diverse applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Studied for its potential role in cell signaling and membrane dynamics.

    Medicine: Investigated for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings.

Mechanism of Action

The mechanism by which [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide exerts its effects involves interactions with cellular membranes and proteins. The hydroxy and hydroxyethyl groups facilitate binding to specific molecular targets, influencing pathways related to inflammation and microbial activity.

Comparison with Similar Compounds

Similar Compounds

  • Ricinoleic acid diethanolamide
  • 12-Hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide

Uniqueness

Compared to similar compounds, [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide is unique due to its specific stereochemistry and the presence of both hydroxy and hydroxyethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

40716-42-5

Molecular Formula

C22H43NO4

Molecular Weight

385.6 g/mol

IUPAC Name

(Z,12R)-12-hydroxy-N,N-bis(2-hydroxyethyl)octadec-9-enamide

InChI

InChI=1S/C22H43NO4/c1-2-3-4-11-14-21(26)15-12-9-7-5-6-8-10-13-16-22(27)23(17-19-24)18-20-25/h9,12,21,24-26H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1

InChI Key

PDVQCPFKYPYROG-ZDKIGPTLSA-N

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)N(CCO)CCO)O

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)N(CCO)CCO)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)N(CCO)CCO)O

Key on ui other cas no.

40716-42-5

Origin of Product

United States

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